1-(2-ethoxyphenyl)-4-(2-naphthylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(2-ethoxyphenyl)-4-(2-naphthylmethyl)piperazine involves complex chemical processes, often aimed at enhancing specific properties or functionalities. For instance, the synthesis of chemically removable derivatization reagents for liquid chromatography involves compounds with a fluorophore for sensitive detection and a tertiary amino function for easy removal after derivatization, demonstrating the intricate balance between functionalization and analytical utility (Hsin-Lung Wu et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for their chemical behavior and interaction with biological targets. Research on related compounds, such as heteroaromatic analogs of GBR 12935 and GBR 12909, reveals the importance of substituents on the phenylpropyl side chain in determining affinity for dopamine transporters, highlighting the role of molecular structure in biological activity (D. Matecka et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often focus on modifications to enhance their pharmacological profile or analytical utility. For example, synthesis involving the modification of the piperazine ring in GBR 12935 and GBR 12909 derivatives aims to develop new ligands with high potency and selectivity at the dopamine transporter, illustrating the adaptability of these compounds to achieve desired biological effects (D. Matecka et al., 1996).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various scientific fields. While specific data on this compound is scarce, studies on similar compounds provide insight into how molecular modifications can affect these properties, facilitating their use in research and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of this compound derivatives in both scientific and practical applications. Research into compounds like GBR 12909 and GBR 12935 analogs reveals how changes in the chemical structure influence their interaction with biological targets such as the dopamine transporter, underscoring the chemical versatility and potential of these molecules for further exploration (Ying Zhang et al., 2000).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-2-26-23-10-6-5-9-22(23)25-15-13-24(14-16-25)18-19-11-12-20-7-3-4-8-21(20)17-19/h3-12,17H,2,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKCUSNWHULBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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